molecular formula C21H14Cl3NO3 B2602946 3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate CAS No. 400083-81-0

3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate

Cat. No.: B2602946
CAS No.: 400083-81-0
M. Wt: 434.7
InChI Key: LFGISDKBRIDNQH-UHFFFAOYSA-N
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Description

3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate (CAS: 400083-81-0) is a synthetic organic compound with the molecular formula C₂₁H₁₄Cl₃NO₃ and a molecular weight of 434.7 g/mol. It features a pyridinyl core substituted with benzoyl and methyl groups, esterified to a 2,4,6-trichlorobenzenecarboxylate moiety.

Properties

IUPAC Name

(3-benzoyl-4,6-dimethylpyridin-2-yl) 2,4,6-trichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3NO3/c1-11-8-12(2)25-20(17(11)19(26)13-6-4-3-5-7-13)28-21(27)18-15(23)9-14(22)10-16(18)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGISDKBRIDNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of phenylboronic acid with a carbohydrate derivative to form a boronate ester, followed by functionalization with benzoyl chloride in the presence of pyridine at low temperatures . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a substituted pyridine ring with chlorinated aromatic esters. Below is a detailed comparison with analogs based on functional groups, physicochemical properties, and research findings.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate C₂₁H₁₄Cl₃NO₃ 434.7 Benzoyl, methyl, trichlorophenyl Discontinued; high halogen content
(3-Benzoyl-4,5-dioxo-2-phenylpyrrolidin-1-yl)acetic acid ethyl ester C₂₁H₁₉NO₅ 369.4 Benzoyl, dioxopyrrolidinyl, ethyl Anti-inflammatory/analgesic activity
Cyclo-(Nα-dipicolinoyl)pentapeptide C₃₈H₄₄N₆O₁₀ 780.8 Dipicolinoyl, peptide backbone Breast/CNS cytotoxicity; ionophoric specificity

Key Observations:

Functional Group Influence: The trichlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs like the ethyl ester derivative described by Fakhr et al. (2008) . This may improve membrane permeability but could also increase toxicity or environmental persistence. The pyridinyl-benzoyl scaffold shares similarities with dipicolinoyl peptides reported by Abou-Ghalia et al. (2004), which exhibit cytotoxic activity . However, the absence of a peptide backbone in the target compound likely alters its biological interactions.

Synthetic Accessibility :

  • The target compound’s discontinuation (CymitQuimica, 2025) contrasts with the commercial availability of simpler analogs like the ethyl ester derivative, suggesting synthetic complexity or instability .

Biological Activity: While Fakhr et al. The chlorine atoms may modulate receptor binding but could also introduce off-target effects.

Research Findings and Gaps

  • Stability : High halogen content may confer stability against degradation but raises concerns about bioaccumulation.
  • Applications: Potential as a photocatalyst or polymer additive is theorized due to its aromatic and electron-deficient groups, though experimental validation is absent.

Biological Activity

The compound 3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C17_{17}H14_{14}Cl3_{3}N1_{1}O2_{2}
  • Molecular Weight: 395.66 g/mol

This compound features a pyridine ring substituted with a benzoyl group and a trichlorobenzenecarboxylate moiety, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.8Apoptosis induction
A5494.2Cell cycle arrest
HeLa3.5ROS generation and mitochondrial dysfunction

These findings suggest that the compound may act as a novel anticancer agent by targeting multiple pathways involved in tumor progression.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It has shown selective activity against Gram-positive bacteria while exhibiting moderate effects on Gram-negative strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL
Bacillus subtilis16 µg/mL

The selective activity against Gram-positive bacteria indicates potential for development into an antibiotic agent.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in Cancer Research explored the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers such as cleaved caspase-3 and PARP .
  • Antimicrobial Screening : In a screening study for antimicrobial agents, this compound was tested against various bacterial strains. The results confirmed its selective antibacterial properties with lower MIC values against Gram-positive bacteria compared to Gram-negative counterparts .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell death .

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